

Technical Guide: Spectral Analysis of 3-Bromo-5-chloropyrazine-2-carbonitrile

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Compound of Interest

Compound Name: 3-Bromo-5-chloropyrazine-2-carbonitrile

Cat. No.: B1288335

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral analysis of **3-Bromo-5-chloropyrazine-2-carbonitrile** (CAS No: 440124-25-4). Due to the absence of publicly available experimental spectral data (^1H -NMR, ^{13}C -NMR, IR, and MS) for this specific compound at the time of publication, this document focuses on its known chemical properties, detailed and generalized experimental protocols for acquiring such data, and a logical workflow for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Compound Overview

3-Bromo-5-chloropyrazine-2-carbonitrile is a halogenated pyrazine derivative.^{[1][2]} Such compounds are of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the pyrazine ring and the functional handles provided by the halogen and nitrile groups for further chemical modification.

Table 1: Chemical and Physical Properties of **3-Bromo-5-chloropyrazine-2-carbonitrile**

Property	Value	Source
CAS Number	440124-25-4	[1]
Molecular Formula	C ₅ HBrClN ₃	[1]
Molecular Weight	218.44 g/mol	[2]
Monoisotopic Mass	216.90424 Da	[1]
Polar Surface Area	49.57 Å ²	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
ACD/LogP	1.77	[1]

Spectral Data (Note on Availability)

As of the date of this guide, specific experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromo-5-chloropyrazine-2-carbonitrile** are not available in publicly accessible databases. The following sections provide standardized protocols for obtaining this critical data. For reference, spectral data of related compounds like 3-Chloropyrazine-2-carbonitrile show a characteristic nitrile (C≡N) stretch in the IR spectrum around 2230-2242 cm⁻¹. [3]

Experimental Protocols for Spectral Analysis

The following are detailed, generalized protocols for the spectral characterization of a solid organic compound such as **3-Bromo-5-chloropyrazine-2-carbonitrile**.

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial. [4]

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6)).^[5] Add approximately 0.6-0.7 mL of the solvent to the vial.^[4]
- Dissolution: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.^[6]
- Transfer: Carefully transfer the solution into the NMR tube, ensuring a minimum liquid height of 4 cm.^[5]
- Analysis: Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.^[5] Acquire the spectrum on a 400 MHz or higher field spectrometer. Data should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).^[7]

Objective: To identify the functional groups present in the molecule.

Protocol (Thin Solid Film Method):

- Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.^[8]
- Film Casting: Using a pipette, apply a drop of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).^[9]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.^[8] If the resulting film is too thin (weak absorbance), add another drop of the solution and let it evaporate.
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.^[8] The typical range for analysis of organic compounds is 4000–400 cm^{-1} .^[9]

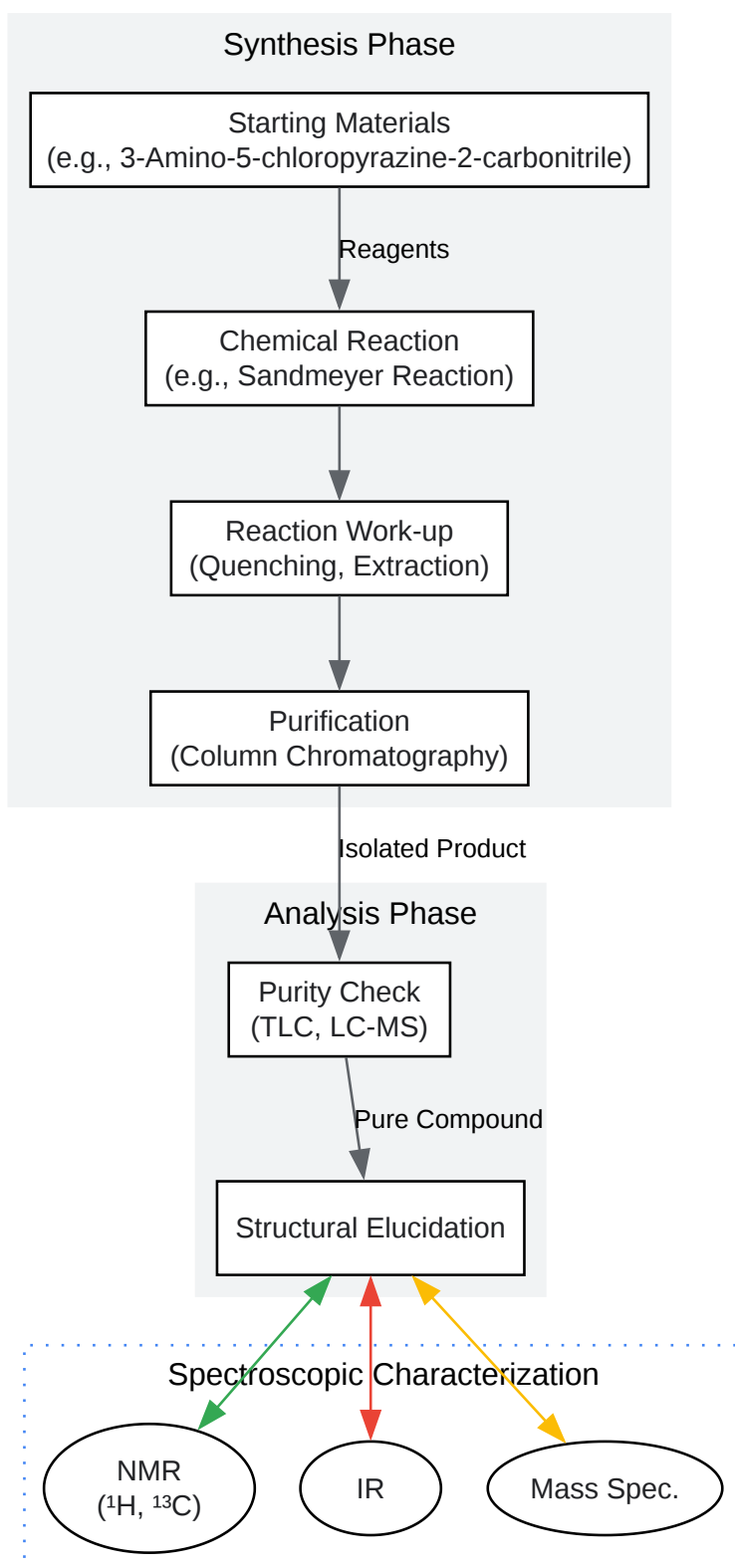
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

- **Sample Preparation:** Prepare a dilute solution of the compound at a concentration of approximately 10 to 100 micrograms per mL.[\[10\]](#) The solvent should be a mixture compatible with mass spectrometry, such as acetonitrile or methanol with a small percentage of water and/or formic acid to promote ionization.[\[10\]](#)
- **Purity:** Ensure the sample is free of inorganic salts, as they are not compatible with ESI.[\[10\]](#)
- **Injection:** The sample solution is typically introduced into the mass spectrometer via direct infusion with a syringe pump or through a liquid chromatography (LC) system.[\[11\]](#)
- **Ionization:** Use electrospray ionization (ESI) in positive or negative ion mode. For many organic molecules, positive ion mode is initially chosen.[\[12\]](#)
- **Analysis:** Acquire a full scan mass spectrum to identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$). The isotopic pattern for molecules containing bromine and chlorine will be characteristic and should be analyzed to confirm the elemental composition. Further tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns for structural elucidation.[\[13\]](#)

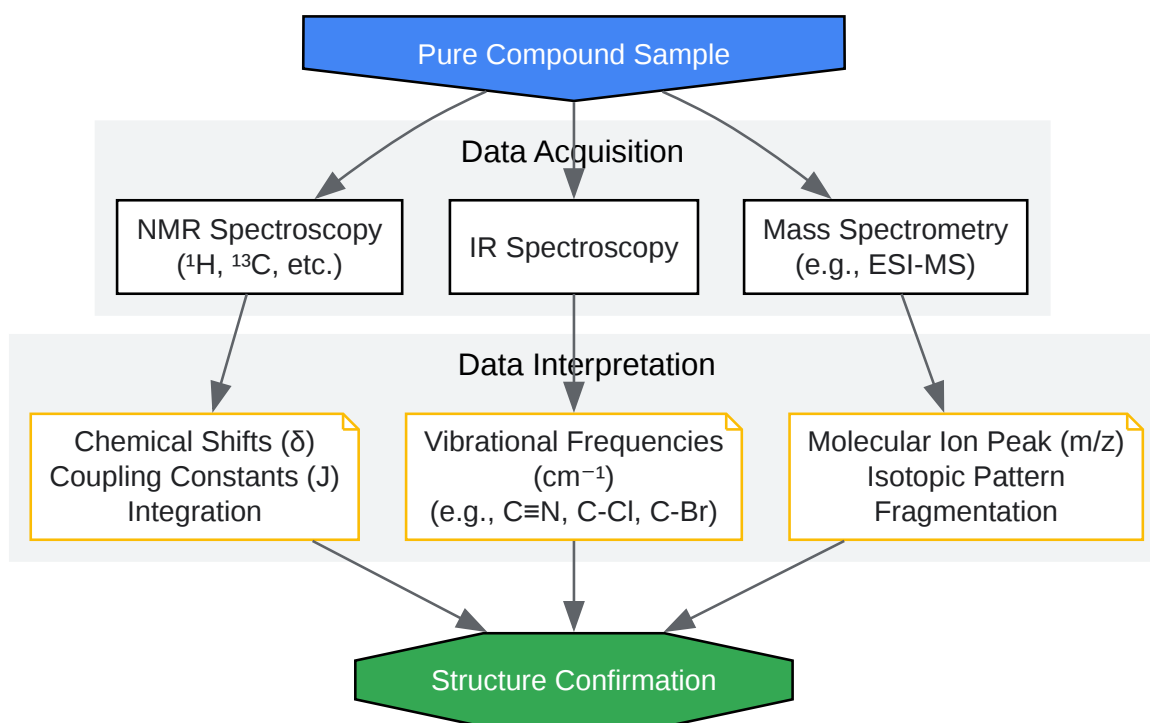
Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and subsequent spectral analysis of a target organic compound.



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Caption: General workflow for the synthesis and characterization of an organic compound.



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Caption: Logical flow for the spectral analysis and structure confirmation of a compound.

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- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 3-Bromo-5-chloropyrazine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288335#3-bromo-5-chloropyrazine-2-carbonitrile-spectral-data-nmr-ir-ms>]

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